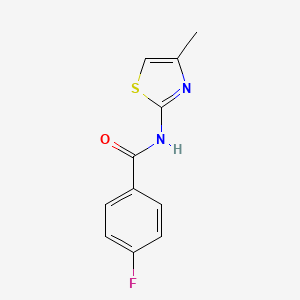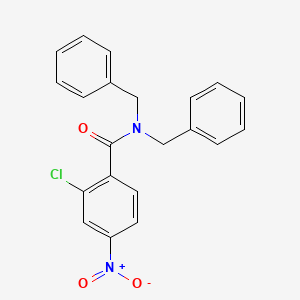![molecular formula C18H17N3O B5366010 1-methyl-2-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-1H-indole](/img/structure/B5366010.png)
1-methyl-2-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-2-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-1H-indole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of indole-based compounds and has been studied extensively for its biochemical and physiological effects.
科学研究应用
1-methyl-2-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-1H-indole has been studied extensively for its potential applications in various fields. One of the major areas of research is its use as a potential drug candidate for the treatment of various diseases. This compound has been shown to exhibit potent antitumor activity, and several studies have been conducted to investigate its potential as an anticancer agent. Additionally, this compound has also been studied for its potential use as an anti-inflammatory agent, and its effects on the immune system have been investigated.
作用机制
The exact mechanism of action of 1-methyl-2-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-1H-indole is not fully understood. However, several studies have suggested that this compound exerts its effects through the inhibition of certain enzymes and proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. Additionally, this compound has also been shown to inhibit the activity of certain proteins involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. One of the major effects is its ability to induce apoptosis, which is a process of programmed cell death. This compound has been shown to induce apoptosis in various cancer cell lines, suggesting its potential use as an anticancer agent. Additionally, this compound has also been shown to exhibit anti-inflammatory effects by inhibiting the production of certain inflammatory cytokines.
实验室实验的优点和局限性
One of the major advantages of using 1-methyl-2-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-1H-indole in lab experiments is its potential as a potent drug candidate for the treatment of various diseases. Additionally, this compound is relatively easy to synthesize, and several modifications can be made to improve the yield and purity of the product. However, one of the major limitations of using this compound is its potential toxicity, and further studies are needed to investigate its safety profile.
未来方向
There are several future directions for research on 1-methyl-2-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-1H-indole. One of the major areas of research is the development of more potent and selective analogs of this compound for the treatment of various diseases. Additionally, further studies are needed to investigate the safety profile of this compound and its potential side effects. Furthermore, the potential use of this compound as an anti-inflammatory agent and its effects on the immune system need to be investigated further.
合成方法
The synthesis of 1-methyl-2-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-1H-indole involves several steps. The first step involves the preparation of 3-(4-pyridinyl)-1-azetidinecarboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 1-methyl-1H-indole-2-carboxylic acid to obtain the desired product. The synthesis of this compound has been reported in several research articles, and various modifications have been made to improve the yield and purity of the product.
属性
IUPAC Name |
(1-methylindol-2-yl)-(3-pyridin-4-ylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-20-16-5-3-2-4-14(16)10-17(20)18(22)21-11-15(12-21)13-6-8-19-9-7-13/h2-10,15H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQFJQDEJKDABQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N3CC(C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-6-methylpyrimidin-2-amine](/img/structure/B5365940.png)
![2-isopropenyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B5365942.png)
![2-methoxy-4-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B5365949.png)

amino]propanenitrile](/img/structure/B5365957.png)
![N,N'-1,2-ethanediylbis[N-benzyl-3-(2-furyl)acrylamide]](/img/structure/B5365963.png)
![N-phenyl-4-[(pyridin-2-ylamino)sulfonyl]thiophene-2-carboxamide](/img/structure/B5365974.png)
![5-chloro-2-methoxy-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5365978.png)
![2-methyl-5-{[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyrimidin-4(3H)-one](/img/structure/B5365986.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-3-yl)azepane](/img/structure/B5365997.png)

![1-[(2-cyclopropylpyrimidin-5-yl)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5366012.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]spiro[2.4]heptane-1-carboxamide](/img/structure/B5366019.png)
![4-[4-(1H-indol-3-ylmethylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5366023.png)